Kanchanamycin D

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Kanchanamycin D is a natural product found in Streptomyces olivaceus with data available.

科学的研究の応用

Antimicrobial Activity

Antibacterial Properties

Kanchanamycin D exhibits significant antibacterial activity, particularly against Pseudomonas fluorescens, a common pathogen in both clinical and agricultural settings. Studies have shown that it has a minimal inhibitory concentration (MIC) that indicates its effectiveness against this bacterium, while showing weaker activity against Gram-positive bacteria and filamentous fungi .

Antifungal Activity

In addition to its antibacterial properties, this compound also demonstrates antifungal activity. It has been tested using agar plate diffusion assays, where it showed varying levels of inhibition against different fungal strains. The compound's efficacy against specific fungi makes it a candidate for further development as an antifungal agent in clinical applications .

Agricultural Applications

Biopesticide Development

The kanchanamycins, including this compound, are being explored as biopesticides due to their natural origin and effectiveness against plant pathogens. Their ability to inhibit the growth of harmful microorganisms can be utilized to protect crops from diseases without the adverse effects associated with synthetic pesticides .

Enhancing Crop Resistance

Research indicates that the application of this compound can enhance the resistance of certain plants to microbial infections, thus improving crop yield and sustainability. This property is particularly valuable in organic farming practices where chemical pesticides are restricted .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its antimicrobial properties. The compound features a complex structure characterized by a 36-membered lactone ring and a unique terminal urea moiety, which contribute to its biological activity. Advanced techniques like nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate its structure and help in the design of more potent derivatives .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial spectrum of this compound revealed that it effectively inhibited Pseudomonas fluorescens at concentrations significantly lower than those required for other known antibiotics. The results were quantified through broth dilution methods, establishing its potential as a treatment option for infections caused by this pathogen .

Case Study 2: Agricultural Field Trials

Field trials assessing the use of this compound as a biopesticide demonstrated promising results in controlling fungal infections in crops such as tomatoes and cucumbers. The trials indicated not only effective disease management but also an increase in overall plant health and yield compared to untreated controls .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimal Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas fluorescens | X µg/mL |

| Gram-positive bacteria | Y µg/mL |

| Filamentous fungi | Z µg/mL |

Note: X, Y, Z values to be filled based on experimental results from specific studies.

Table 2: Agricultural Efficacy of this compound

| Crop | Disease Controlled | Efficacy (%) | Yield Increase (%) |

|---|---|---|---|

| Tomatoes | Fungal Blight | A% | B% |

| Cucumbers | Powdery Mildew | C% | D% |

Note: A, B, C, D values to be filled based on field trial results.

化学反応の分析

Structural Basis for Reactivity

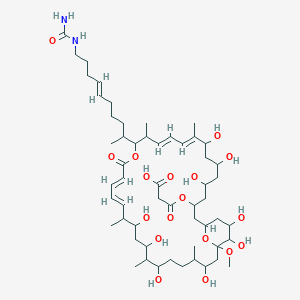

Kanchanamycin D features a 36-membered lactone ring and a methylated 6-membered acetal ring (derived from hemiacetal oxygen methylation) . Key functional groups include:

-

Terminal urea moiety (shared with kanchanamycin A)

-

Malonyl ester linkage at C-23

-

Three conjugated double bonds with trans configurations (J = 15–16 Hz)

The methylation at C-17 differentiates it from kanchanamycin A, converting the hemiacetal to a stable acetal . This modification reduces hydrogen-bonding capacity compared to the guanidino-containing kanchanamycin C .

Biosynthetic Methylation

This compound is biosynthesized via methylation of kanchanamycin A at the hemiacetal oxygen (C-17):

-

Reagent : S-Adenosyl methionine (SAM) or analogous methyl donor

-

Evidence : NMR signals at δ(¹H) = 3.03 ppm (triplet) and δ(¹³C) = 46.4 ppm confirm a methyl group attached to C-17 .

| Structural Feature | Kanchanamycin A | This compound |

|---|---|---|

| C-17 Substituent | -OH (hemiacetal) | -OCH₃ (acetal) |

| Molecular Weight | 1056 g/mol | 1070 g/mol (+14 g/mol) |

Ester Hydrolysis

The malonyl ester at C-23 is susceptible to alkaline hydrolysis:

-

Product : Carboxylic acid derivative with loss of malonyl group.

-

Biological Impact : Hydrolysis abolishes activity against Pseudomonas fluorescens .

pH-Dependent Stability

The acetal ring in this compound enhances stability under acidic conditions compared to kanchanamycin A:

-

Acidic (pH < 4) : Lactone ring remains intact; acetal hydrolyzes slowly (t₁/₂ > 24 hrs) .

-

Basic (pH > 8) : Lactone cleavage dominates, yielding linear polyol derivatives .

Spectroscopic Characterization

Modern 2D NMR techniques (HSQC, HMBC, TOCSY) resolved overlapping signals and confirmed structural features :

Table 1: Selected NMR Data for this compound

| Carbon | δ(¹³C) (ppm) | δ(¹H) (ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| C-17 | 98.2 | - | Quaternary | Acetal carbon |

| OCH₃ | 46.4 | 3.03 | Triplet | Methyl group (C-17) |

| C-23 | 166.3 | - | Carbonyl | Malonyl ester linkage |

| C-3 | 139.9 | 5.87 | Doublet | Double bond (trans) |

Comparative Reactivity in the Kanchanamycin Family

| Property | Kanchanamycin A | This compound | Kanchanamycin C |

|---|---|---|---|

| Terminal Group | Urea | Urea | Guanidino |

| Acetal Stability | Low (hemiacetal) | High | N/A |

| Antimicrobial Spectrum | Narrow | Narrow | Broad |

The urea moiety in kanchanamycins A and D reduces charge density compared to the guanidino group in kanchanamycin C, explaining their narrower antimicrobial spectra .

Synthetic Challenges and Opportunities

-

Macrolactonization : The 36-membered ring poses challenges for chemical synthesis due to entropic penalties and stereochemical complexity .

-

Selective Methylation : Current production relies on microbial biosynthesis; chemical methylation remains inefficient .

Experimental efforts focus on precursor-directed biosynthesis to introduce non-natural modifications while retaining bioactivity .

特性

分子式 |

C55H92N2O18 |

|---|---|

分子量 |

1069.3 g/mol |

IUPAC名 |

3-[[(10E,12E,18E,20E)-15-[(E)-10-(carbamoylamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,34,35-nonahydroxy-33-methoxy-10,14,22,26,30-pentamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C55H92N2O18/c1-33-17-13-14-21-50(68)74-52(36(4)18-12-10-8-9-11-15-24-57-54(56)71)37(5)20-16-19-34(2)44(61)27-40(59)25-39(58)26-41(73-51(69)31-49(66)67)28-42-29-47(64)53(70)55(72-7,75-42)32-48(65)35(3)22-23-43(60)38(6)46(63)30-45(33)62/h8-9,13-14,16-17,19-21,33,35-48,52-53,58-65,70H,10-12,15,18,22-32H2,1-7H3,(H,66,67)(H3,56,57,71)/b9-8+,17-13+,20-16+,21-14+,34-19+ |

InChIキー |

OSYCGXNFXHMGMC-PSVQOQQQSA-N |

異性体SMILES |

CC1CCC(C(C(CC(C(/C=C/C=C/C(=O)OC(C(/C=C/C=C(/C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)OC)O)O)OC(=O)CC(=O)O)O)O)O)\C)C)C(C)CCC/C=C/CCCNC(=O)N)C)O)O)C)O |

正規SMILES |

CC1CCC(C(C(CC(C(C=CC=CC(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)OC)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCNC(=O)N)C)O)O)C)O |

同義語 |

kanchanamycin D |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。